Ammonium borate phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium borate phosphate is an inorganic compound that combines the properties of borate, phosphate, and ammonium ions. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its stability, solubility in water, and ability to act as a buffer, making it a versatile material for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium borate phosphate can be synthesized through the reaction of boric acid (H₃BO₃), ammonium hydroxide (NH₄OH), and phosphoric acid (H₃PO₄). The reaction typically involves mixing these reagents in aqueous solution under controlled conditions to prevent decomposition. The general reaction is as follows: [ \text{H₃BO₃} + \text{NH₄OH} + \text{H₃PO₄} \rightarrow \text{(NH₄)₃(BO₃)(PO₄)} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the high-temperature method, where ingredients are heated together at atmospheric pressure to produce anhydrous products. Another method is the boron flux method, which involves dissolving ingredients such as ammonium phosphate and metal carbonate in an excess of molten boric acid .

Chemical Reactions Analysis

Types of Reactions: Ammonium borate phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Substitution: This compound can undergo substitution reactions where one or more of its ions are replaced by other ions or molecules.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution Reactions: These reactions often involve acids or bases to facilitate the exchange of ions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate and phosphate derivatives, while reduction could produce ammonia and boric acid .

Scientific Research Applications

Ammonium borate phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a buffer in various chemical reactions and analytical techniques due to its pH stabilizing properties.

Biology: In biological systems, it serves as a buffer in biochemical assays and experiments.

Medicine: Its buffering capacity makes it useful in pharmaceutical formulations and medical diagnostics.

Industry: It is employed in the manufacture of ceramics, fire retardants, and certain types of glass.

Mechanism of Action

The mechanism by which ammonium borate phosphate exerts its effects is primarily through its buffering capacity. It stabilizes the pH of solutions by neutralizing acids and bases, thus maintaining a consistent pH environment. This property is crucial in various chemical and biological processes where pH control is essential. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and hydroxide ions (OH⁻), which are key to its buffering action .

Comparison with Similar Compounds

Ammonium Borate: This compound shares similar buffering properties but lacks the phosphate component.

Ammonium Phosphate: It is primarily used as a fertilizer and in fire retardants but does not have the borate component.

Borate Phosphate: This compound contains both borate and phosphate ions but does not include ammonium.

Uniqueness: Ammonium borate phosphate is unique in that it combines the properties of borate, phosphate, and ammonium ions, making it a versatile compound with a wide range of applications. Its ability to act as a buffer, stabilize pH, and participate in various chemical reactions sets it apart from other similar compounds .

Biological Activity

Ammonium borate phosphate is a compound that combines ammonium, borate, and phosphate ions. Its biological activity has garnered interest due to its potential applications in various fields, including agriculture, medicine, and materials science. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and potential applications.

- Molecular Formula : NH4 3BO3

- Molecular Weight : 112.925 g/mol

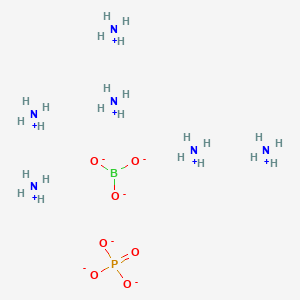

- Structure : Composed of ammonium ions (NH₄⁺), borate ions (B(OH)₄⁻), and phosphate groups (PO₄³⁻).

Antioxidant Activity

Research indicates that boron compounds, including this compound, exhibit significant antioxidant properties. These compounds can enhance the total antioxidant capacity in biological systems, potentially protecting cells from oxidative stress. Studies have shown that low concentrations of boron compounds can increase antioxidant enzyme activities in human blood cells, suggesting a protective role against oxidative damage .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains and fungi. The presence of boron enhances the antibacterial efficacy of calcium phosphate ceramics, making it a promising candidate for applications in biomedical implants and coatings . The mechanism involves the disruption of microbial cell walls and interference with metabolic processes.

Genotoxicity Assessment

In vitro studies have assessed the genotoxic potential of this compound. Findings indicate that it is not mutagenic at tested concentrations, suggesting safety for use in biological applications. The compound's ability to maintain oxidative stress levels without inducing chromosomal aberrations further supports its non-genotoxic profile .

1. Antioxidant Effects in Human Blood Cultures

A study evaluated the antioxidant potentials of ammonium tetra borate (a related compound) on cultured human blood samples. Results indicated that all tested concentrations were not mutagenic and exhibited significant antioxidant activity, enhancing total antioxidant capacity without altering oxidative stress levels .

2. Antimicrobial Efficacy

Research on borate-modified calcium phosphate ceramics showed substantial antimicrobial properties against various pathogens. These findings suggest that incorporating this compound into biomaterials could improve their infection resistance and biocompatibility .

Applications

Properties

CAS No. |

57158-30-2 |

|---|---|

Molecular Formula |

BH24N6O7P |

Molecular Weight |

262.02 g/mol |

IUPAC Name |

hexaazanium;borate;phosphate |

InChI |

InChI=1S/BO3.6H3N.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q-3;;;;;;;/p+3 |

InChI Key |

NGDKRMFLHXCGMU-UHFFFAOYSA-Q |

Canonical SMILES |

B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.